1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
This compound is a structurally complex heterocyclic molecule combining a dihydrofurodioxolane moiety with a 2-thioxo-dihydropyrimidin-4(1H)-one core. Its synthesis typically involves coupling modified sugar derivatives (e.g., furanose analogs) with functionalized pyrimidinone precursors under acid catalysis, as seen in related compounds . The hydroxymethyl group on the tetrahydrofurodioxolane ring enhances solubility, while the thioxo group at the pyrimidinone C2 position contributes to its bioactivity, particularly in antimicrobial and anticancer contexts .
Properties
IUPAC Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2)18-8-6(5-15)17-10(9(8)19-12)14-4-3-7(16)13-11(14)20/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPAYNHRIOAAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=S)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Biginelli Protocol with Protected Sugars
A 2022 study demonstrated the use of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) as a 1,3-dicarbonyl component to generate fused heterocycles under solvent-free microwave irradiation. Adapting this method:
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Aldehyde preparation : The tetrahydrofurodioxol aldehyde is synthesized via Kornblum oxidation of a benzyl halide precursor.
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Condensation : Reacting the aldehyde with thiourea and ethyl acetoacetate under Bi(NO₃)₃·5H₂O catalysis yields the dihydropyrimidinthione core.
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Post-modification : The sugar moiety is introduced via Mitsunobu coupling or nucleophilic substitution, though yields drop to 45–60% due to steric hindrance.
Reaction Conditions :
| Component | Role | Quantity (mmol) | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Tetrahydrofurodioxol aldehyde | Aldehyde source | 1.0 | Bi(NO₃)₃·5H₂O | 80 | 58 |
| Thiourea | Nitrogen/thione source | 1.2 | – | – | – |
| Ethyl acetoacetate | β-Ketoester | 1.5 | – | – | – |
Patent-Derived Methods for Antiviral Agent Synthesis
The European patent EP4431100A1 (2024) discloses a method for antiviral agents using compounds with general formula (A-1):
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Intermediate synthesis :
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Stereoselective glycosylation :
Critical Parameters :
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Solvent : Toluene minimizes side reactions during methoxide substitution.
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Oxidation control : Stoichiometric H₂O₂ at 0°C prevents over-oxidation of the thione to sulfone.
Solvent-Free and Catalytic Microwave-Assisted Synthesis
Building on methodologies from Hatamjafari and Nezhad (2014), solvent-free conditions enhance atom economy and reduce purification steps:
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One-pot protocol :
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Sugar moiety coupling :
Advantages :
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Reduced reaction time : 15 min vs. 24 h for conventional heating.
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Higher purity : Minimal byproducts due to uniform microwave heating.
Oxidation and Protective Group Strategies
The thione group’s installation often requires thiourea as a reactant, but post-synthetic thiolation is viable:
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Thiolation via Lawesson’s reagent :
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Protective group management :
Optimization Data :
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s reagent | THF | 65 | 4 | 78 |
| 2-Methoxypropene | DCM | 25 | 12 | 89 |
Chemical Reactions Analysis
Types of Reactions
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thioxopyrimidinone moiety can be reduced to form dihydropyrimidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic medium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the thioxopyrimidinone moiety can yield dihydropyrimidinone derivatives.
Scientific Research Applications
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial activity. The thioxo group may enhance this property by interacting with microbial enzymes or cellular structures.
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. The presence of the pyrimidine ring is known to influence cell proliferation and apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic can be beneficial in drug design for targeting metabolic disorders.
Research Applications
The applications of 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be categorized as follows:
Pharmaceutical Development
The compound's unique structure makes it a candidate for the development of new pharmaceuticals. Its potential as an antimicrobial and anticancer agent could lead to novel treatments.
Synthetic Chemistry
Due to its complex structure, this compound serves as a valuable intermediate in synthetic chemistry. It can be used to synthesize other biologically active molecules through various chemical reactions.
Material Science
Research into the material properties of this compound may reveal applications in creating new materials with specific characteristics, such as enhanced durability or unique optical properties.
Mechanism of Action
The mechanism of action of 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of key metabolic enzymes, disruption of cellular signaling pathways, or interference with DNA replication and repair processes.
Comparison with Similar Compounds
Key Findings
Thioxo vs. Oxo Groups :
- The thioxo (C=S) group in the target compound and compound 14 enhances antibacterial and antifungal activity compared to oxo (C=O) analogs. For example, thione derivatives exhibit 2–4× higher efficacy against Staphylococcus aureus than their oxo counterparts .
- However, oxo derivatives (e.g., compound 6N in ) show superior antioxidant activity due to improved redox cycling capacity.
Substituent Effects on the Pyrimidinone Ring: Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase anticancer activity by stabilizing charge-transfer interactions with DNA. Halogenated aryl groups (e.g., 2,6-difluorophenyl in ) enhance microbicidal potency through hydrophobic binding to microbial membranes.
Furanose Modifications: The hydroxymethyl group in the target compound improves aqueous solubility compared to acetylated analogs (e.g., isobutyrate ester in ), which may reduce bioavailability despite similar antifungal profiles.
Contradictions and Limitations
- reports superior antibacterial activity for thioxo derivatives, but highlights oxo derivatives’ dominance in antioxidant applications. This suggests context-dependent optimization.
- Structural data for the target compound’s exact crystal packing or metabolic stability are absent in the provided evidence, limiting direct pharmacokinetic comparisons.
Biological Activity
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as a thioxo-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This compound's unique structure incorporates a tetrahydrofuro dioxolane moiety and a thioxo-pyrimidine core, which may contribute to its pharmacological properties.
- Molecular Formula : C12H19N3O9S
- Molecular Weight : 381.36 g/mol
- CAS Number : 1955522-00-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antiviral properties and potential use in cancer therapy. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thioxo-pyrimidine derivatives. The compound has shown significant activity against several viral strains:
- Mechanism of Action : The compound is believed to inhibit viral replication by interfering with the viral RNA polymerase. This is crucial for the synthesis of viral RNA, thereby limiting the production of new virions.
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Case Studies :
- In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against viruses such as HSV-1 and HCV. For instance, a related compound showed an IC50 of 6.0 μg/100 μl against HSV-1 .
- An investigation into heterocyclic compounds found that modifications to the pyrimidine structure enhanced antiviral efficacy against various DNA/RNA viruses .
Anticancer Activity
The thioxo-pyrimidine derivatives have also been evaluated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Studies :
Data Summary Table
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions, often starting with functionalized tetrahydrofurodioxol and dihydropyrimidinone precursors. Key steps include:
- Cyclization : Formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring under controlled temperature (e.g., 60–80°C) and inert atmosphere (argon/nitrogen) to prevent oxidation .
- Thiocarbonyl introduction : Reaction with thiourea or Lawesson’s reagent in anhydrous ethanol or dimethylformamide (DMF), requiring precise stoichiometry to avoid over-substitution .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Challenges include managing regioselectivity during cyclization and minimizing byproducts from the hydroxymethyl group’s reactivity .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Answer: Stability studies should employ:
- Accelerated degradation tests : Expose the compound to buffers (pH 1–12) at 37°C and 60°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation via HPLC with a C18 column (UV detection at 254 nm) .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (25–300°C, 10°C/min under nitrogen).
- Kinetic modeling : Use Arrhenius equations to predict shelf-life. The tetrahydrofurodioxol ring’s sensitivity to acidic hydrolysis and the thioxo group’s oxidation propensity are critical stability liabilities .
Q. What analytical techniques are recommended for structural confirmation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling patterns for the tetrahydrofuran ring protons) and hydroxymethyl group integration .
- X-ray crystallography : Resolve stereochemistry of the fused tetrahydrofurodioxol and dihydropyrimidinone rings. Compare with reported analogs (e.g., dihydropyrimidin-2(1H)-thione vs. -one derivatives) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, m/z calculated for C₁₄H₁₉N₂O₅S: 327.1018) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., viral polymerases or kinase enzymes). Focus on the thioxo group’s hydrogen-bonding potential and the tetrahydrofurodioxol ring’s steric effects .
- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the ligand-target complex. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR studies : Corrogate substituent effects (e.g., hydroxymethyl vs. methyl groups) on bioactivity using datasets from analogs .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in antiviral assays) while controlling for variables like cell lines (HEK293 vs. HeLa) and assay protocols (e.g., endpoint vs. real-time PCR) .
- Dose-response validation : Re-test the compound in standardized assays (e.g., plaque reduction neutralization tests for antivirals) with internal controls (e.g., ribavirin as a positive control) .
- Structural analogs : Synthesize derivatives (e.g., replace thioxo with oxo group) to isolate the pharmacophore’s contribution. Publish negative results to clarify structure-activity relationships (SAR) .
Q. What methodologies optimize the compound’s solubility for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400/water (30:70 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility. Characterize via phase-solubility diagrams .
- Prodrug design : Modify the hydroxymethyl group to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and assess release kinetics in simulated physiological fluids .
Q. How can environmental impact assessments guide safe handling protocols?
Answer:
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition). Use OECD guidelines .
- Degradation studies : Monitor hydrolysis (pH 7.4, 25°C) and photolysis (UV light, λ=254 nm) pathways via LC-MS to identify persistent metabolites .
- Waste management : Neutralize reaction byproducts (e.g., thiourea derivatives) with hydrogen peroxide before disposal .
Q. What strategies resolve stereochemical uncertainties in the tetrahydrofurodioxol ring?
Answer:
- Chiral chromatography : Use a Chiralpak IC column (hexane/isopropanol 90:10) to separate enantiomers. Compare retention times with synthetic standards .
- VCD spectroscopy : Measure vibrational circular dichroism to assign absolute configuration, supported by DFT calculations (B3LYP/6-31G* basis set) .
- Crystallographic refinement : Resolve disorder in the fused ring system via SHELXL refinement with anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
